REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[N+:4]([O-])[C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:15].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:11][OH:15])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8] |f:2.3.4|
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Name
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3-bromo-6-chloro-2,4-dimethylpyridine 1-oxide
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Quantity
|
28.7 g
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Type
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reactant
|
Smiles
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BrC=1C(=[N+](C(=CC1C)Cl)[O-])C
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Name
|
|
Quantity
|
240 mL
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Type
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reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (1.7 L)
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C
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Type
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STIRRING
|
Details
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the reaction was stirred for 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
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TEMPERATURE
|
Details
|
warmed to r.t. for 1 hour
|
Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was then concentrated to a volume of 300 mL
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Type
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ADDITION
|
Details
|
diluted with EtOAc (1 L)
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Type
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ADDITION
|
Details
|
Water (1 L) was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with additional EtOAc (2×1 L)
|
Type
|
WASH
|
Details
|
washed with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel with 0 to 75% EtOAc/heptanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)Cl)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |